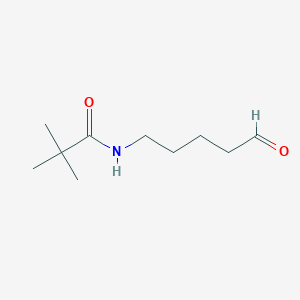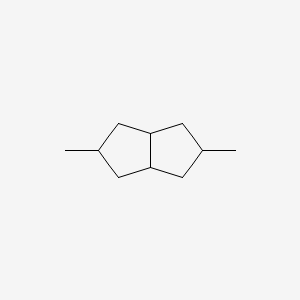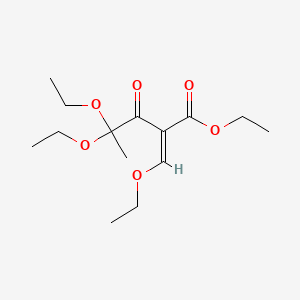
Lutetium (Lu) Sputtering Targets
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium is a silvery-white rare-earth metal and the last element in the lanthanide series. It has an atomic number of 71 and is symbolized as Lu. Lutetium is not particularly abundant in nature but is more common in the earth’s crust than silver. It is primarily found in association with the yttrium element. Lutetium sputtering targets are used in various deposition processes, including semiconductor deposition, chemical vapor deposition (CVD), and physical vapor deposition (PVD) for display and optical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lutetium sputtering targets are typically produced by high-temperature reduction of lutetium oxide (Lu₂O₃) with calcium or other reducing agents. The reduction process is carried out in a vacuum or inert atmosphere to prevent oxidation. The resulting lutetium metal is then purified through distillation or zone refining to achieve high purity levels required for sputtering targets .
Industrial Production Methods: In industrial settings, lutetium sputtering targets are manufactured by melting high-purity lutetium metal and casting it into the desired shape. The cast metal is then machined to precise dimensions and bonded to a backing plate if necessary. The final product is characterized by its high density and small average grain size, which are crucial for efficient sputtering processes .
Analyse Chemischer Reaktionen
Types of Reactions: Lutetium primarily exhibits the +3 oxidation state in its compounds. It undergoes various chemical reactions, including:
Oxidation: Lutetium reacts with oxygen to form lutetium oxide (Lu₂O₃).
Reduction: Lutetium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Lutetium can form various compounds by substituting other elements in chemical reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or other strong reducing agents in a vacuum or inert atmosphere.
Substitution: Various halogens and other reactive elements under controlled conditions.
Major Products:
Lutetium Oxide (Lu₂O₃): Formed by oxidation.
Lutetium Halides: Formed by substitution reactions with halogens.
Wissenschaftliche Forschungsanwendungen
Lutetium sputtering targets have a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-purity lutetium compounds and catalysts for various chemical reactions.
Biology and Medicine: Lutetium-177, a radioactive isotope, is used in targeted radiotherapy for treating certain types of cancer. .
Industry: Utilized in the production of thin films for semiconductors, LED devices, and photovoltaic cells.
Wirkmechanismus
The mechanism of action of lutetium compounds, particularly lutetium-177, involves targeting specific molecular pathways. In medical applications, lutetium-177 is conjugated with peptides that bind to specific receptors on tumor cells. Once bound, the radioactive lutetium delivers beta radiation to the tumor cells, causing DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .
Vergleich Mit ähnlichen Verbindungen
Lutetium shares similarities with other lanthanides but also has unique properties:
Similar Compounds: Lanthanum, cerium, and ytterbium are some of the lanthanides with similar chemical properties.
Uniqueness: Lutetium has the highest density, melting point, and hardness among all lanthanides.
Lutetium sputtering targets stand out due to their high purity, density, and small grain size, making them indispensable in advanced technological applications.
Eigenschaften
Molekularformel |
Mn4N- |
|---|---|
Molekulargewicht |
233.759 g/mol |
IUPAC-Name |
azanidylidenemanganese;manganese |
InChI |
InChI=1S/4Mn.N/q;;;;-1 |
InChI-Schlüssel |
OHIWLJWDEUZUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
[N-]=[Mn].[Mn].[Mn].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)





